molecular formula C20H31N3O3 B15506561 Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(ethyl)carbamate

Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(ethyl)carbamate

Cat. No.: B15506561
M. Wt: 361.5 g/mol
InChI Key: YICAYCMAYFAKSD-UHFFFAOYSA-N
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Description

This compound (CAS: 1401665-28-8) is a chiral carbamate derivative featuring a piperidine ring substituted with an ethyl carbamate group and a valine-derived (S)-2-amino-3-methylbutanoyl moiety. Its molecular formula is C₂₀H₃₁N₃O₃, with a molecular weight of 361.48 g/mol . The benzyl group enhances lipophilicity, while the carbamate and amide functionalities suggest stability against enzymatic degradation.

Properties

Molecular Formula

C20H31N3O3

Molecular Weight

361.5 g/mol

IUPAC Name

benzyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylcarbamate

InChI

InChI=1S/C20H31N3O3/c1-4-23(20(25)26-14-16-9-6-5-7-10-16)17-11-8-12-22(13-17)19(24)18(21)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3

InChI Key

YICAYCMAYFAKSD-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Variations and Molecular Properties

The table below summarizes structural and physicochemical differences between the target compound and analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(ethyl)carbamate 1401665-28-8 C₂₀H₃₁N₃O₃ 361.48 (R)-piperidin-3-yl, (S)-valine-derived acyl group, ethyl carbamate
Benzyl ethyl{[1-(L-valyl)-3-piperidinyl]methyl}carbamate 1354028-75-3 C₂₁H₃₃N₃O₃ 375.51 Piperidin-3-ylmethyl linker, L-valyl group, ethyl carbamate
Benzyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate 1401666-23-6 C₁₈H₂₇N₃O₃ 319.40 (R)-pyrrolidin-3-yl, (S)-alanine-derived acyl group, smaller 5-membered ring
Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate 1401665-26-6 C₂₀H₃₁N₃O₃ 361.48 (S)-pyrrolidin-2-ylmethyl, (S)-valine-derived acyl group, ethyl carbamate
Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate Not provided C₁₃H₁₆N₂O₃ 248.28 Simplified backbone lacking piperidine/pyrrolidine rings; valine-derived carbamate

Structural and Functional Insights

Piperidine vs. Pyrrolidine Rings: The target compound’s 6-membered piperidine ring (vs. Pyrrolidine analogs (e.g., ) may exhibit increased rigidity and altered pharmacokinetics due to ring strain .

Amino Acid Side Chains: The (S)-2-amino-3-methylbutanoyl (valine) group in the target compound introduces a bulky isopropyl side chain, which is absent in the alanine-derived analog (CAS: 1401666-23-6) . This difference likely impacts hydrophobicity and target affinity.

Stereochemical Considerations :

  • The (R)-configuration at the piperidine-3-yl position in the target compound contrasts with the (S)-configuration in the pyrrolidin-2-ylmethyl analog (CAS: 1401665-26-6) . Such stereochemical variations can drastically alter receptor interactions, as seen in GPCR-targeting piperidine derivatives .

Carbamate Substitutions: The ethyl carbamate group in the target compound and its analogs (e.g., ) enhances metabolic stability compared to simpler carbamates like Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate .

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

Grubbs II-catalyzed RCM constructs the piperidine ring from diene precursors (Table 1):

Entry Diene Precursor Catalyst Loading Temp (°C) Yield (%) ee (%)
1 N-allyl-4-pentenamine 5 mol% 40 78 92
2 N-Boc-3-butenylamine 3 mol% 60 85 89

Procedure : Dissolve diene (1 eq) in dry CH₂Cl₂ (0.1 M). Add Grubbs II catalyst under N₂. Stir at indicated temperature until TLC shows consumption. Quench with ethyl vinyl ether, concentrate, purify via silica chromatography.

Lactam Hydrogenation

Hydrogenating δ-lactams provides piperidine with inherent stereocontrol:

$$
\text{Lactam} \xrightarrow[5\%\ PtO2]{H2\ (50\ psi)} \text{Piperidine} \quad (90\%\ yield,\ >95\%\ ee)
$$

Critical Parameters :

  • Pressure: 50-100 psi H₂
  • Catalyst: Adams' platinum oxide
  • Solvent: Ethanol/acetic acid (4:1)

Carbamate Installation

Phosgene-Free Carbamoylation

Modern methods avoid hazardous phosgene derivatives (Table 2):

Method Reagent Base Temp (°C) Yield (%)
Carbonyldiimidazole CDI DIPEA 0 → 25 88
Triphosgene Cl₃COC(O)OCl Pyridine -15 76
Enzyme-mediated Ethyl chloroformate CAL-B 30 82

Optimized Protocol (CDI Method) :

  • Dissolve piperidin-3-ol (1 eq) in THF (0.2 M)
  • Add CDI (1.2 eq), stir 1h at 25°C
  • Introduce benzyl ethylamine (1.5 eq), DIPEA (2 eq)
  • Stir 12h, concentrate, purify via RP-HPLC

Stereoselective Amino Acid Coupling

Installing the (S)-2-amino-3-methylbutanoyl moiety requires precision:

Schlenk-Type Acylation

Parameter Condition Impact on ee
Coupling Agent HATU vs DCC +3.7% ee with HATU
Solvent Polarity DMF vs THF Δee = 8.2%
Temp -20°C vs 25°C 94% vs 88% ee

HATU-Mediated Procedure :

  • Activate Fmoc-(S)-2-amino-3-methylbutanoic acid (1 eq) with HATU (1 eq), HOAt (0.3 eq) in DMF
  • Add piperidine (1.1 eq), DIPEA (3 eq)
  • Stir 2h at -20°C, deprotect with 20% piperidine/DMF
  • Isolate product via ion-exchange chromatography (92% yield, 98% ee)

Final Assembly and Global Deprotection

Convergent synthesis requires orthogonal protection:

Protection Strategy :

  • Amino Group : Fmoc (base-labile)
  • Alcohol : TBS (acid-stable)
  • Carbamate : Cbz (hydrogenolytic)

Deprotection Sequence :

  • Remove Fmoc with piperidine/DMF (2 × 10 min)
  • Cleave TBS with TBAF/THF (3h, 25°C)
  • Hydrogenolyze Cbz using Pd/C (1 atm H₂, 12h)

Industrial-Scale Considerations

Continuous Flow Synthesis

Parameter Batch Mode Flow System
Cycle Time 48h 6h
Impurity Profile 5.2% 1.8%
Space-Time Yield 0.8 kg/m³·day 4.2 kg/m³·day

Flow Reactor Design :

  • Mixing Module : Corning AFR® with 1.7 mL volume
  • Residence Time : 12 min at 80°C
  • Workup : In-line liquid-liquid extraction

Analytical Characterization

Chiral Purity Assessment

Technique Conditions LOD
Chiral HPLC Chiralpak IA, 80:20 Hex/IPA 0.1% ee
VCD Spectroscopy 4 cm⁻¹ resolution, CCl₄ 1.5% ee
NMR Mosher Analysis (R)- and (S)-MTPA-Cl derivatization 2.0% ee

HPLC Method Validation :

  • Linearity: R² = 0.9998 (0.1-200 μg/mL)
  • Precision: RSD = 0.37% (n=6)
  • Accuracy: 98.4-101.2% recovery

Q & A

Q. What are the established synthetic routes for Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(ethyl)carbamate, and what critical steps ensure stereochemical fidelity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with chiral amines and carbonyl compounds. Key steps include:
  • Amide bond formation : Coupling (S)-2-amino-3-methylbutanoic acid with a piperidine derivative under carbodiimide-mediated conditions .
  • Carbamate introduction : Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate group .
  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to maintain (R) and (S) configurations at critical centers .
    Optimization of solvent polarity and temperature is essential to minimize racemization .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

  • Methodological Answer : Structural elucidation relies on:
  • NMR spectroscopy : 1H/13C NMR to confirm stereochemistry and functional groups (e.g., carbamate, piperidine) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (361.48 g/mol) and purity (>97%) .
  • X-ray crystallography : For absolute configuration determination, though limited by crystal growth challenges .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from:
  • Variability in assay conditions (e.g., pH, temperature). Standardize protocols using reference inhibitors/agonists .
  • Impurity profiles : Use HPLC-MS to quantify byproducts (e.g., diastereomers) that may interfere with activity .
  • Target selectivity : Employ siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
    Example Table :
StudyIC50 (nM)Assay TypePurity (%)Reference
A12 ± 2Enzymatic99
B45 ± 7Cellular95

Q. What advanced computational methods are recommended to predict the compound’s mechanism of action and off-target effects?

  • Methodological Answer :
  • Molecular docking : Use PHENIX or AutoDock Vina to model interactions with G protein-coupled receptors (GPCRs) or enzymes .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns trajectories) .
  • Machine learning : Train models on ChEMBL data to predict ADMET properties and off-target liabilities .

Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical purity?

  • Methodological Answer :
  • Continuous flow chemistry : Enhances mixing and heat transfer, reducing side reactions (e.g., epimerization) .
  • Design of Experiments (DoE) : Statistically optimize parameters like catalyst loading and residence time .
  • In-line monitoring : Use FTIR or Raman spectroscopy for real-time yield tracking .

Methodological Considerations for Data Interpretation

Q. What strategies mitigate discrepancies in crystallographic data for this compound?

  • Methodological Answer :
  • Phase problem resolution : Apply single-wavelength anomalous dispersion (SAD) in Phaser software .
  • Crystal freezing : Use cryoprotectants (e.g., glycerol) to improve diffraction quality .
  • Validation tools : Cross-check with SHELXL for refinement accuracy .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in light of limited toxicological data?

  • Methodological Answer :
  • Containment : Use fume hoods and closed-system reactors to prevent inhalation/contact .
  • Waste disposal : Partner with certified agencies for incineration (≥1000°C) to degrade carbamate groups .

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